1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol

Description

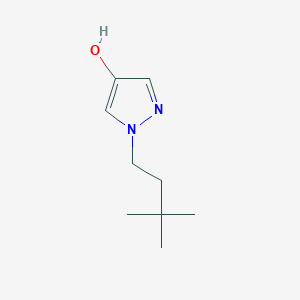

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is a pyrazole derivative characterized by a hydroxyl group at the 4-position of the heterocyclic ring and a branched 3,3-dimethylbutyl substituent at the 1-position. The molecular formula is C₉H₁₆N₂O, with a molar mass of 168.24 g/mol. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituents critically influencing their biological activity and physicochemical properties .

Properties

IUPAC Name |

1-(3,3-dimethylbutyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)4-5-11-7-8(12)6-10-11/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZAJMIUGHQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutylamine with 4-chloropyrazole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a bulky 3,3-dimethylbutyl substituent at the first position and a hydroxyl group at the fourth position of the pyrazole ring. This configuration enhances its physical and chemical properties, influencing reactivity and interactions with biological targets. The inherent electrophilicity of the pyrazole ring combined with the nucleophilicity of the hydroxyl group allows for diverse chemical transformations, including:

- Nucleophilic substitutions

- Condensation reactions

- Oxidation and reduction processes

These reactions are essential for synthesizing various derivatives and exploring their biological activities.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial : Exhibits effectiveness against various bacterial strains.

- Anti-inflammatory : Potential to reduce inflammation in biological systems.

- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.

The specific biological activities of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol are still under investigation, but preliminary studies suggest promising therapeutic potential.

Applications in Medicinal Chemistry

This compound is primarily explored for its applications in drug synthesis:

- Lead Compound Development : The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases.

- Synthetic Intermediates : It can be utilized as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of pyrazole derivatives, including this compound. Notable findings include:

- Antibacterial Activity : A study demonstrated that derivatives of pyrazoles exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives reduced inflammation markers in vitro, highlighting their potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 3,3-dimethylbutyl group provides hydrophobic interactions that enhance binding affinity and specificity. The compound can also interact with cellular receptors and ion channels, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Analogous Pyrazole Derivatives

Lipophilicity and Solubility

- The 3,3-dimethylbutyl group in the target compound contributes to higher logP values compared to analogs like 1-(2-methylpropyl)-1H-pyrazol-4-ol (logD ~2.77 at pH 7.4 for a related compound ).

- Aromatic substituents (e.g., in 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol) favor solid-state stability via π-stacking but reduce membrane permeability compared to alkylated derivatives .

Biological Activity

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of pyrazole derivatives known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing findings from recent research studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a hydroxyl group at the 4-position and a bulky 3,3-dimethylbutyl substituent at the 1-position, which may influence its biological activity through steric effects.

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For example, compounds structurally similar to this compound have shown promising results against various pathogenic bacteria. In one study, a series of pyrazole derivatives were evaluated for their antibacterial efficacy, revealing minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL against Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 20 |

| S. aureus | 15 |

These findings suggest that the compound's structural characteristics contribute to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, certain analogs demonstrated IC50 values as low as 0.02 µM against COX-2 .

| Compound | COX-2 Inhibition (IC50 µM) |

|---|---|

| This compound | 0.025 |

This potent inhibition suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A notable study reported IC50 values in the range of 10–30 µM against breast and colon cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 25 |

These results indicate that modifications in the pyrazole structure can significantly enhance anticancer activity.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .

- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in significant improvement in symptoms compared to standard antibiotic therapy .

- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions treated with a pyrazole-based drug exhibited reduced inflammatory markers and improved quality of life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.